molecular formula C17H19N3O2 B5637995 1-(2-nitrobenzyl)-4-phenylpiperazine

1-(2-nitrobenzyl)-4-phenylpiperazine

Cat. No.: B5637995
M. Wt: 297.35 g/mol
InChI Key: GXNRFWBUWHQMKZ-UHFFFAOYSA-N
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Description

N-phenylpiperazine and its derivatives are recognized as "privileged scaffolds" in drug discovery, known to interact with a multitude of pharmacological targets with high affinity and selectivity. These compounds have been successfully developed into drugs for a range of conditions, particularly those affecting the central nervous system (CNS). The introduction of various substituents onto the phenyl and piperazine (B1678402) rings allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, making them a subject of ongoing research for new therapeutic agents.

The focus of this article, 1-(2-nitrobenzyl)-4-phenylpiperazine, is characterized by the presence of a nitro group on the benzyl (B1604629) substituent at the ortho position. The position of the nitro group on the aromatic ring is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its biological activity. While extensive research has been conducted on phenylpiperazine derivatives, including isomers with the nitro group at the para position, specific detailed biological data for the ortho-isomer remains limited in publicly available scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNRFWBUWHQMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The synthesis of phenylpiperazine derivatives can be achieved through several established chemical routes. Generally, the synthesis of 1-(2-nitrobenzyl)-4-phenylpiperazine would involve the N-alkylation of 1-phenylpiperazine (B188723) with a 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A general synthetic approach can be described as follows:

N-Alkylation: 1-phenylpiperazine is reacted with 2-nitrobenzyl bromide in a suitable organic solvent, such as toluene. The reaction is facilitated by a base.

Work-up and Purification: Following the reaction, the mixture is typically washed to remove unreacted starting materials and byproducts. The final product can then be purified using techniques like crystallization or chromatography.

While specific yield and detailed reaction conditions for this compound are not extensively documented in readily available literature, the synthesis of a closely related compound, 1,4-bis(2-nitrobenzyl)piperazine, has been reported via the base-assisted reaction of piperazine (B1678402) and 2-nitrobenzyl bromide in toluene. asianpubs.org

The characterization of such compounds typically involves a combination of spectroscopic and analytical techniques to confirm the molecular structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecule's structure.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule. For instance, the crystal structures of related compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) have been determined, revealing a chair conformation for the central piperazine ring. polyu.edu.hk

Strictly Excluding Clinical Human Trial Data, Dosage, Safety, and Adverse Effects

Exploration of Molecular Targets and Ligand-Receptor Interactions

The initial step in characterizing a novel compound involves understanding its direct interactions with biological macromolecules. This section outlines the binding affinities and inhibitory effects of phenylpiperazine derivatives on various receptors and enzymes.

Receptor Binding Affinity Studies in In Vitro Systems

Phenylpiperazine derivatives, as a class, are known to interact with a variety of receptors. For instance, N-phenylpiperazine derivatives have been investigated for their binding to α1A-adrenoceptors. rsc.org Molecular docking studies suggest that the binding is driven by hydrogen bonds and electrostatic forces, with key interactions at specific amino acid residues like Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The affinity for these receptors is dependent on the functional groups of the ionizable piperazine (B1678402), a hydrogen bond acceptor, and a hydrophobic moiety in the ligand structures. rsc.org

Furthermore, other studies have explored the affinity of various 1-phenylpiperazine (B188723) derivatives for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, as well as dopamine (B1211576) D1 and D2, and adrenergic α1 and α2 receptors, highlighting the promiscuous nature of the phenylpiperazine scaffold. nih.gov

Interactive Table: Receptor Binding Affinity of Phenylpiperazine Derivatives

Below is a summary of binding affinity data for 1-(4-nitrobenzyl)-4-phenylpiperazine (B5146801) and a related compound.

CompoundReceptorKᵢ (nM)Selectivity (D3/D2)
1-(4-Nitrobenzyl)-4-phenylpiperazine D2120 ± 152.7
D345 ± 6
1-(2,4-Dichlorophenyl)piperazine D2310 ± 40119
D32.6 ± 0.3

Data sourced from a study on dopamine receptor ligands.

Enzyme Inhibition Profiling and Mechanistic Characterization

The potential of nitrophenylpiperazine derivatives to act as enzyme inhibitors has been a subject of investigation. A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors. Among the synthesized compounds, one derivative featuring an indole (B1671886) moiety exhibited a significant tyrosinase inhibitory effect with a half-maximal inhibitory concentration (IC50) value of 72.55 μM. Kinetic analysis of this potent derivative revealed a mixed-mode of inhibition against the tyrosinase enzyme.

While direct data on 1-(2-nitrobenzyl)-4-phenylpiperazine is not available, the broader class of piperazine-containing compounds has been explored for other enzyme-inhibiting activities. For example, certain derivatives have been investigated as potential inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.gov

Interactive Table: Enzyme Inhibition Data for a Nitrophenylpiperazine Derivative

This table presents the inhibitory activity of a representative nitrophenylpiperazine derivative against tyrosinase.

Compound DerivativeTarget EnzymeIC₅₀ (µM)Mechanism of Inhibition
4l (indole-substituted 4-nitrophenylpiperazine) Tyrosinase72.55Mixed

Data from a study on novel tyrosinase inhibitors.

Cellular Pathway Elucidation in Model Systems

Understanding how a compound affects the intricate network of cellular pathways provides insight into its broader biological effects. This section reviews the available, though limited, data on the influence of related piperazine compounds on intracellular signaling and gene regulation.

Intracellular Signaling Cascade Modulation

Specific studies detailing the effects of this compound on intracellular signaling cascades have not been identified in the current body of scientific literature.

However, research on other complex piperazine derivatives has provided some insights into how this chemical scaffold can influence cellular signaling. For instance, the small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' (AMC-01) has been shown to regulate global protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.govnih.gov This was achieved through the phosphorylation of serine residue 51 on eIF2-α. nih.govnih.gov Pathway analysis revealed that AMC-01 induced the activation of protein kinase RNA-activated (PKR) and nuclear factor-κB (NF-κB), without modulating the PERK or HRI kinase pathways. nih.govnih.gov This indicates that certain piperazine-based structures can engage with specific stress-response signaling pathways.

Gene Expression and Protein Regulation Studies

As with intracellular signaling, there is no direct evidence reported for the effects of this compound on gene expression or protein regulation.

Cell-Based Functional Assays in Research Models

Detailed cell-based functional assay data for this compound are not widely reported in peer-reviewed literature. However, the broader family of phenylpiperazine derivatives has been evaluated in various in vitro systems to characterize their interactions with biological targets. For instance, studies on similar compounds often involve assays to determine binding affinities and functional activities at various neurotransmitter receptors, particularly serotonin and dopamine receptors.

Research on other phenylpiperazines has utilized human neuroblastoma cell lines, such as SK-N-SH and SK-N-BE(2C), to investigate their potential as targeting agents for tumors of neural crest origin. nih.gov These studies typically involve competitive binding assays and uptake inhibition assays to determine the affinity and selectivity of the compounds for specific cellular uptake systems. nih.gov For example, the ability of various phenylpiperazines to inhibit the uptake of radiolabeled metaiodobenzylguanidine ([¹²⁵I]MIBG) has been quantified to assess their interaction with norepinephrine (B1679862) transporters. nih.gov Such cell-based assays are crucial for the initial pharmacological profiling of novel compounds. nuvisan.com

Pharmacological Characterization in Preclinical In Vivo Models (Non-Human)

Comprehensive in vivo pharmacological data for this compound is sparse. However, general methodologies for characterizing novel phenylpiperazine compounds in preclinical models have been well-established.

While specific studies on this compound are not available, research on analogous compounds provides a framework for its potential central nervous system (CNS) evaluation. For example, novel phenylpiperazine derivatives have been assessed in rats to determine their effects on dopamine and norepinephrine turnover in the brain. nih.gov Such studies often involve administering the compound to rodents and subsequently measuring the levels of neurotransmitters and their metabolites in different brain regions like the caudate nucleus, hypothalamus, and frontal cortex. nih.gov

Furthermore, the in vivo distribution and receptor binding of new phenylpiperazine ligands are often evaluated in rats. nih.gov These studies can involve intravenous injection of a radiolabeled version of the compound to track its penetration across the blood-brain barrier and its accumulation in specific brain regions known to be rich in target receptors. nih.gov Behavioral models in mice and rats are also commonly employed to assess the functional consequences of receptor interaction, such as effects on motor activity, body temperature, and stereotyped behaviors. nih.gov

There is no specific information available regarding the peripheral systemic effects of this compound in non-human organisms.

The metabolic fate of this compound has not been specifically detailed in the available literature. However, studies on structurally related phenylpiperazines provide insights into likely metabolic pathways. In vitro metabolism studies using mouse liver S9 fractions or microsomes are a common approach to identify potential metabolites. nih.gov For other phenylpiperazine derivatives, metabolic pathways can include oxidation of the aromatic rings. nih.gov These in vitro systems can help predict the in vivo metabolism of such compounds. nih.gov

Elucidation of Key Structural Features for Biological Activity

The piperazine ring serves as a central scaffold, providing a defined spatial orientation for the two aromatic substituents. Its conformational flexibility allows it to adopt various shapes, such as chair and boat conformations, which can influence how the molecule fits into a binding pocket. nih.govrsc.org The nitrogen atoms of the piperazine ring are often key interaction points, capable of forming hydrogen bonds or acting as basic centers that can be protonated at physiological pH. nih.gov This protonation can be critical for forming ionic interactions with acidic residues in a target protein.

The 1-(2-nitrobenzyl) moiety is a critical determinant of activity. The benzyl (B1604629) group itself provides a lipophilic component that can engage in hydrophobic interactions with the target. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzyl ring. quora.comnih.govresearchgate.net Its position at the ortho position can induce specific conformational preferences through steric hindrance and potential intramolecular interactions. mdpi.com Furthermore, the nitro group can act as a hydrogen bond acceptor, further anchoring the ligand to its target. nih.gov

The 4-phenyl group at the other end of the piperazine ring also contributes significantly to the biological profile. This aromatic ring can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions. The nature and position of substituents on this phenyl ring can fine-tune the molecule's affinity and selectivity for its target.

Impact of Substituent Effects on Ligand-Target Interactions

The modification of substituents on both the benzyl and phenyl rings of the this compound scaffold is a cornerstone of SAR studies, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Substituents on the Benzyl Ring: The position of the nitro group on the benzyl ring is a critical factor. While this article focuses on the 2-nitrobenzyl substitution, studies on related nitro-containing compounds have shown that the position of the nitro group (ortho, meta, or para) can dramatically alter biological activity. mdpi.com This is due to the different electronic and steric environments created by each isomer. For instance, an ortho-nitro group can sterically influence the rotation of the benzyl ring and may participate in intramolecular hydrogen bonding, which can pre-organize the molecule into a bioactive conformation. mdpi.com Replacing or adding other substituents to the benzyl ring can further modulate activity. For example, the introduction of electron-donating groups could have the opposite electronic effect of the nitro group, potentially altering the binding mode or affinity.

Substituents on the Phenyl Ring: The 4-phenyl ring is a common site for modification in many classes of phenylpiperazine drugs. nih.gov Introducing various substituents can have profound effects on ligand-target interactions.

Substituent at para-position of Phenyl RingObserved Effect on Activity (General Phenylpiperazine Analogs)Potential Rationale
Halogens (F, Cl, Br)Often enhances potencyIncreases lipophilicity, can form halogen bonds
MethylCan increase or decrease activity depending on the targetAdds bulk and lipophilicity, may sterically hinder binding
MethoxyCan enhance potency and selectivityActs as a hydrogen bond acceptor, can alter electronic properties
TrifluoromethylOften increases potencyStrong electron-withdrawing group, increases lipophilicity

These substituent effects are highly dependent on the specific biological target. For example, in a series of N-(piperidin-4-yl)-naphthamides, which share some structural similarities, halogen and methyl substitutions on the benzyl moiety increased affinity for the D₄.₂ receptor. mdpi.com In another study on antimycobacterial agents, lipophilic substituents on a phenylpiperazine moiety improved activity. nih.gov

Conformational Analysis and Bioactive Conformations in Research Contexts

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. Conformational analysis of this compound analogs aims to identify the low-energy conformations and, ultimately, the bioactive conformation—the specific shape the molecule adopts when it binds to its target. nih.govcopernicus.orgresearchgate.net

The piperazine ring typically exists in a chair conformation, which is the most stable arrangement. nih.govrsc.org However, the substituents at the N1 and N4 positions can influence the equilibrium between different chair conformations and the potential for ring flipping. For 1-arylpiperazines, it has been shown that some derivatives adopt specific bioactive conformations at their receptor sites. nih.gov

Rational Design Principles for Novel this compound Analogs

Rational drug design utilizes the understanding of SAR and conformational analysis to create new molecules with improved properties. nih.govnih.govrsc.orgresearchgate.net For this compound analogs, several design strategies can be employed.

One common approach is scaffold hopping , where the core piperazine ring might be replaced with another heterocyclic system to explore new chemical space while maintaining the essential spatial arrangement of the aromatic substituents.

Another strategy is bioisosteric replacement . For instance, the nitro group could be replaced by other electron-withdrawing groups like a cyano or a sulfonyl group to investigate if the electronic effect is the primary driver of activity and to potentially improve pharmacokinetic properties.

Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known. copernicus.org Molecular docking studies can be used to predict how different analogs will bind to the target, allowing for the design of molecules with enhanced interactions. For example, if a hydrophobic pocket is identified in the binding site, analogs with larger lipophilic substituents on the phenyl ring could be designed to fill that pocket and increase affinity.

A study on new phenylpiperazine derivatives of 1,2-benzothiazine utilized rational design by introducing differentially substituted phenylpiperazines into a scaffold known to inhibit topoisomerase II. copernicus.orgnih.gov This highlights the principle of combining known pharmacophores to create novel multi-target ligands.

Combinatorial Chemistry and High-Throughput Screening in Analog Discovery

Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of large numbers of compounds, known as libraries. nih.gov This approach is particularly well-suited for exploring the SAR of scaffolds like this compound. By systematically varying the substituents on both the benzyl and phenyl rings, a diverse library of analogs can be generated.

A common method for synthesizing piperazine libraries is through liquid-phase combinatorial synthesis, which allows for the creation of disubstituted piperazine derivatives in high yield and purity. nih.gov This can be achieved through reactions like nucleophilic benzylic substitution and N-acylation on a piperazine core.

Once a library of analogs is synthesized, high-throughput screening (HTS) can be used to rapidly assess their biological activity against a specific target. HTS automates the process of assaying large numbers of compounds, enabling the identification of "hits"—compounds that show promising activity. These hits can then be selected for further optimization through more focused medicinal chemistry efforts. The integration of combinatorial chemistry and HTS significantly accelerates the drug discovery process for new this compound analogs.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 2 Nitrobenzyl 4 Phenylpiperazine Analogs

Role as a Chemical Intermediate

The primary application of 1-(2-nitrobenzyl)-4-phenylpiperazine in research is its function as a chemical intermediate in multi-step organic synthesis. Phenylpiperazine derivatives are established precursors in the development of new pharmaceutical agents, including antifungal and anticancer drugs. core.ac.uknih.gov

The key to its utility lies in the reactivity of the nitro group. The nitro group can be readily reduced to a primary amine (-NH₂) using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or other reducing agents. smolecule.com This transformation introduces a nucleophilic site that can be used for a variety of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or reductive amination, allowing for the construction of more complex molecular architectures. This strategic conversion is a common tactic in medicinal chemistry to build libraries of compounds for biological screening. smolecule.com

Computational Chemistry and Molecular Modeling Approaches for 1 2 Nitrobenzyl 4 Phenylpiperazine

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For 1-(2-nitrobenzyl)-4-phenylpiperazine, methods like Density Functional Theory (DFT) can be employed to elucidate its molecular geometry, electronic distribution, and reactivity.

Detailed research findings from studies on analogous compounds demonstrate the utility of these approaches. For instance, analysis of related nitrophenylpiperazine salts reveals how the piperazine (B1678402) ring adopts a chair conformation and the orientation of the substituted phenyl rings. nih.goviucr.org In a study on 1,4-Bis(2-nitrobenzyl)piperazine, the molecule is generated by a crystallographic inversion center, and its structure has been refined using QM methods. researchgate.net

For this compound, QM calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This would likely confirm a chair conformation for the piperazine ring.

Frontier Molecular Orbitals (FMOs): Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The electron-withdrawing nitro group is expected to lower the LUMO energy, influencing the molecule's electron-accepting capabilities. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution across the molecule. The MEP map would highlight electronegative regions, such as the oxygen atoms of the nitro group, which are potential sites for electrophilic attack and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

Table 1: Example of Quantum Chemical Descriptors Calculated for Nitroaromatic Compounds

DescriptorTypical Value/Observation for Related CompoundsSignificance for this compound
ELUMO (Energy of LUMO) Negatively correlated with mutagenicity in some nitroaromatics. mdpi.comA lower ELUMO, influenced by the nitro group, would suggest higher reactivity and potential for biological interactions.
HOMO-LUMO Gap Varies based on substituents; smaller gaps indicate higher reactivity.Predicts the molecule's stability and electronic excitation properties.
Dipole Moment (µ) Influences solubility and binding interactions.A significant dipole moment is expected due to the polar nitro group, affecting its pharmacokinetic properties.
Molar Refractivity (MR) Relates to molecular volume and polarizability. mdpi.comProvides insight into the steric bulk and dispersion forces influencing receptor binding.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of how this compound might interact with a biological target over time. These simulations model the movements of atoms in the ligand-receptor complex, offering insights into binding stability, conformational changes, and the role of solvent molecules. nih.gov

While specific MD studies on this compound are not prevalent, research on similar phenylpiperazine derivatives illustrates the methodology. researchgate.netmdpi.com For example, MD simulations of ERRα inverse agonists showed that different binding modes of the ligands led to structural changes in the receptor's helices, affecting biological activity. mdpi.com Similarly, simulations of phenylpiperazine scaffolds with the eIF4A1 protein demonstrated that stable interactions with key residues were maintained over hundreds of nanoseconds. researchgate.net

An MD simulation protocol for a this compound-receptor complex would involve:

System Setup: Placing the docked ligand-receptor complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: Relaxing the system to remove steric clashes and gradually heating it to a physiological temperature (e.g., 300 K) while maintaining pressure. mdpi.com

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations.

Trajectory Analysis: Analyzing the simulation output to calculate key metrics.

Table 2: Key Metrics from Molecular Dynamics Simulation Analysis

MetricDescriptionInsights Gained for Ligand-Receptor Complex
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the protein backbone and ligand over time compared to a reference structure. nih.govIndicates the stability of the complex. A stable RMSD suggests the ligand remains bound in a consistent pose.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues or ligand atoms. nih.govmdpi.comHighlights flexible regions of the protein and ligand, which can be important for binding and function.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation.Identifies key hydrogen bond interactions that are critical for binding affinity and specificity.
Binding Free Energy Calculation (e.g., MM/GBSA) Estimates the free energy of binding by combining molecular mechanics energies with solvation models. researchgate.netProvides a quantitative measure of binding affinity, helping to rank different ligands or binding poses.

Docking Studies and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. jetir.org For this compound, docking studies are essential for hypothesizing its mechanism of action by identifying potential binding sites and key intermolecular interactions.

Docking studies on related phenylpiperazine derivatives have successfully predicted their binding modes in various receptors, including serotonin (B10506) transporters, α1A-adrenoceptors, and DNA. nih.govrsc.orgbohrium.com These studies consistently show that the phenylpiperazine core engages in critical interactions. For instance, docking of N-phenylpiperazine derivatives into the α1A-adrenoceptor highlighted hydrogen bonds with residues like Asp106 and Ser188, with the binding driven by electrostatic forces. rsc.org In other cases, π-π stacking interactions between the aromatic rings of the ligand and receptor residues like tyrosine or phenylalanine are crucial. nih.gov

A typical docking workflow for this compound would include:

Target Preparation: Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens and removing water molecules.

Ligand Preparation: Generating a low-energy 3D conformation of this compound.

Grid Generation: Defining the active site or binding pocket on the receptor where the docking will be performed.

Docking Simulation: Using algorithms (e.g., AutoDock Vina, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site. mdpi.com

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions.

Table 3: Predicted Interactions for Phenylpiperazine Derivatives from Docking Studies

Interaction TypeInteracting Ligand MoietyPotential Receptor ResiduesSignificance
Hydrogen Bonding Piperazine nitrogen atoms, Nitro group oxygen atomsAsp, Ser, Gln, Asn rsc.orgProvides specificity and contributes significantly to binding affinity.
π-π Stacking Phenyl ring, Nitrobenzyl ringTyr, Phe, Trp, His nih.govStabilizes the complex through aromatic interactions.
Hydrophobic Interactions Benzyl (B1604629) and phenyl aliphatic partsAla, Val, Leu, Ile mdpi.comContributes to binding by displacing water from nonpolar surfaces.
Electrostatic/Ionic Interactions Protonated piperazine nitrogenAsp, Glu rsc.orgStrong, long-range interactions that guide the ligand into the binding pocket.

Pharmacophore Modeling and Virtual Screening for Related Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds (virtual screening) that match the model, potentially leading to the discovery of new active scaffolds. nih.govnih.gov

This approach has been successfully applied to find inhibitors based on various scaffolds. nih.govrsc.org For a compound like this compound, a pharmacophore model could be constructed based on its structure and known active analogs. The key features would likely include:

A hydrogen bond acceptor (from the nitro group).

A hydrogen bond acceptor/donor or positive ionizable feature (from the piperazine nitrogens).

Two aromatic rings (from the phenyl and nitrobenzyl groups).

A hydrophobic feature.

The process involves aligning a set of active molecules to identify common features or extracting key interaction points from a ligand-receptor complex. nih.gov This model is then validated for its ability to distinguish between active and inactive compounds before being used for virtual screening. nih.gov This strategy allows for the exploration of vast chemical space to find structurally diverse molecules that retain the necessary features for biological activity, moving beyond the immediate this compound scaffold. nih.gov

Table 4: Example of a Pharmacophore Model for a Phenylpiperazine-based Ligand

Pharmacophoric FeatureChemical Moiety in this compound
Aromatic Ring (AR) Phenyl group
Aromatic Ring (AR) Nitrobenzyl group
Hydrogen Bond Acceptor (HBA) Oxygen atoms of the nitro group
Positive Ionizable (PI) Protonated distal piperazine nitrogen
Hydrophobic (HY) Benzyl linker and aromatic rings

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors. ijpsr.comyoutube.com A QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds. sysrevpharm.org

For a series of derivatives based on the this compound scaffold, a QSAR study would be invaluable for optimizing activity. Studies on other phenylpiperazine and nitroaromatic compounds have established robust QSAR models. mdpi.comnih.govopenpharmaceuticalsciencesjournal.com For example, a QSAR model for piperazine derivatives acting as renin inhibitors showed that constitutional descriptors like the number of double bonds and oxygen atoms were vital for activity. openpharmaceuticalsciencesjournal.com Another 3D-QSAR study on phenylpiperazines with affinity for 5-HT1A and alpha 1 receptors revealed that steric and electrostatic fields around the molecule were key determinants of selectivity. nih.gov

The development of a QSAR model for this compound analogs would proceed as follows:

Data Set Selection: A series of analogs would be synthesized and their biological activity (e.g., IC₅₀) measured. This set is divided into a training set (to build the model) and a test set (to validate it). sysrevpharm.org

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields from CoMFA). mdpi.comnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation linking the most relevant descriptors to the biological activity. openpharmaceuticalsciencesjournal.com

Model Validation: The model's statistical quality and predictive power are assessed using parameters like the correlation coefficient (R²), cross-validation coefficient (Q²), and the predictive R² for the external test set. nih.gov

Table 5: Common Descriptors Used in QSAR Studies and Their Relevance

Descriptor ClassExample DescriptorRelevance to this compound Derivatives
Electronic ELUMO, Dipole MomentThe nitro group strongly influences electronic properties, which are often critical for receptor interactions. mdpi.com
Steric/Topological Molar Refractivity (MR), Molecular Shape IndicesModifications to the phenyl or benzyl rings would alter steric bulk, affecting how the ligand fits into a binding pocket.
Hydrophobicity LogP (Partition Coefficient)Governs the compound's ability to cross cell membranes and engage in hydrophobic interactions within the receptor. youtube.com
3D (CoMFA/CoMSIA) Steric and Electrostatic FieldsProvides a 3D map of where steric bulk or specific charge distributions are favorable or unfavorable for activity. nih.gov

This predictive model can then guide the design of new derivatives with potentially enhanced activity by suggesting specific structural modifications.

Excluding Basic Compound Identification Data and Standard Physicochemical Properties

Spectroscopic Techniques in Structural Elucidation for Research Purposes

Spectroscopic methods are fundamental in determining the three-dimensional structure and electronic properties of 1-(2-nitrobenzyl)-4-phenylpiperazine. These techniques provide critical insights into its conformational dynamics and the identification of its metabolic byproducts in research settings.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

The conformational behavior of piperazine (B1678402) derivatives, including this compound, is a subject of detailed investigation using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The flexibility of the piperazine ring and the rotational barriers of its substituents create a complex dynamic system.

In solution, N-functionalized piperazines exhibit a complex conformational equilibrium. rsc.org Key phenomena studied include the interconversion between the two chair conformations of the piperazine ring and the restricted rotation around the exocyclic nitrogen-carbon bonds, such as the N-benzyl bond. rsc.orgnih.gov Temperature-dependent 1H NMR spectroscopy is a powerful tool for investigating these dynamics. nih.govrsc.org By monitoring the changes in the NMR spectrum as a function of temperature, researchers can observe the coalescence of signals as the rate of conformational exchange increases. nih.gov This allows for the calculation of the Gibbs free activation energy (ΔG‡) for these processes, providing quantitative data on the stability of different conformers. nih.govrsc.org

For instance, studies on N-acylated piperazines show that the energy barrier for the rotation of the amide bond is typically between 56 and 80 kJ mol−1. rsc.org The appearance of the 1H NMR spectrum for asymmetrically substituted piperazines is often shaped by the slow interconversion of the piperazine chair conformations. nih.gov Two-dimensional NMR techniques, such as H,H-COSY, are used to confirm the coupling between protons and aid in the assignment of signals, which can be complex due to the presence of multiple conformers. rsc.org Density Functional Theory (DFT) calculations are often used in conjunction with NMR data to predict the most stable conformations and to help assign experimental signals. researchgate.netdergipark.org.tr In 1-(2-nitrophenyl)piperazine, a related compound, DFT studies have shown that the equatorial orientation of the phenyl fragment relative to the piperazine ring is the most stable conformation. researchgate.netdergipark.org.tr

Table 1: NMR Conformational Analysis Findings for Functionalized Piperazines

PhenomenonTechniqueKey FindingsReference
Amide Bond RotationTemperature-Dependent 1H NMRRestricted rotation leads to distinct rotamers at room temperature. Activation energy barriers (ΔG‡) are calculated from coalescence temperatures. nih.govrsc.org
Piperazine Ring InversionTemperature-Dependent 1H NMRInterconversion between chair conformations is slow on the NMR timescale at low temperatures, leading to signal splitting. rsc.orgnih.gov
Structural Conformation2D NMR (COSY, NOESY) & DFTHelps in assigning complex proton signals and determining the spatial orientation of substituents (e.g., equatorial vs. axial). rsc.orgresearchgate.net

Mass Spectrometry for Metabolite Identification in Research Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identifying metabolites of compounds like this compound in research samples. ijpras.com The primary goal is to elucidate the structures of metabolites formed through various biotransformation pathways, which may possess their own biological activity or toxicity.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with less than 5 ppm deviation), which allows for the determination of the elemental composition of metabolite ions, distinguishing them from endogenous matrix components. ijpras.com Tandem mass spectrometry (MS/MS or MSn) experiments are crucial for structural elucidation. In these experiments, a specific metabolite ion (precursor ion) is selected and fragmented, and the resulting product ions provide structural information. ijpras.comresearchgate.net

Common metabolic pathways for piperazine-containing compounds include oxidation, acetylation, and cleavage of the piperazine ring. researchgate.netnih.gov For example, studies on the metabolism of N-phenylpiperazine by Mycobacterium spp. identified metabolites such as N-(2-anilinoethyl)acetamide and N-acetyl-N'-phenylpiperazine, indicating both N-acetylation and C-N bond cleavage. nih.gov Electrochemical methods coupled with MS can be used to mimic Phase I metabolic oxidations in vitro, rapidly generating potential metabolites for identification. researchgate.net Data acquisition strategies like multiple reaction monitoring (MRM) are highly sensitive and specific for detecting low-level metabolites. ijpras.com

Table 2: Common Metabolic Transformations of Phenylpiperazines

Metabolic ReactionDescriptionAnalytical ApproachReference
HydroxylationAddition of a hydroxyl (-OH) group, typically on the aromatic rings.LC-MS/MS, HRMS researchgate.net
N-OxidationOxidation of the nitrogen atoms in the piperazine ring.LC-MS/MS researchgate.net
N-DealkylationRemoval of the benzyl (B1604629) group.LC-MS/MS ijpras.com
AcetylationAddition of an acetyl group to a nitrogen atom.LC-MS/MS, 1H NMR nih.gov
Ring CleavageScission of the C-N bonds within the piperazine ring.LC-MS/MS, 1H NMR nih.gov

Infrared and UV-Vis Spectroscopy for Functional Group Analysis in Derivatization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for the fundamental characterization of this compound and its derivatives, confirming the presence of key functional groups and analyzing electronic transitions.

Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups within the molecule. researchgate.netdergipark.org.tr The nitro group (-NO2) exhibits strong, characteristic stretching vibrations. dergipark.org.tr The piperazine ring itself has a series of C-H and C-N stretching and bending modes. When the compound is derivatized, for example, through reactions involving the secondary amine of the piperazine ring, changes in the IR spectrum, such as the appearance or disappearance of N-H stretching bands, can confirm the success of the reaction. mu-varna.bg

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is influenced by the chromophores present, namely the phenyl and nitrophenyl rings. researchgate.netmu-varna.bg The position and intensity of the absorption maxima (λmax) can shift depending on the solvent and the specific substituents on the aromatic rings. researchgate.net This technique is valuable in confirming the identity of the molecule and can be used for quantitative analysis in conjunction with techniques like HPLC. nih.gov For instance, derivatization can be designed to introduce a new chromophore, enhancing UV detection for trace analysis. jocpr.com

Table 3: Spectroscopic Data for Characterization of Nitro-Substituted Phenylpiperazines

TechniqueFunctional Group / TransitionTypical Wavenumber (cm⁻¹) / Wavelength (nm)Reference
FTIRNitro Group (Ar-NO₂) Asymmetric Stretch~1520-1560 dergipark.org.tr
FTIRNitro Group (Ar-NO₂) Symmetric Stretch~1345-1385 dergipark.org.tr
FTIRC-N Stretch (Piperazine)~1130-1280 researchgate.net
UV-Visπ → π* transitions (Aromatic rings)~200-350 researchgate.netmu-varna.bg

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and metabolites, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Matrices

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound. nih.gov Reversed-phase (RP) HPLC is the most common mode used for piperazine derivatives. jocpr.comsielc.com

Method development involves optimizing several parameters to achieve efficient separation from potential impurities, such as isomers or degradation products. google.com The choice of stationary phase (the column) is critical; C18 (octadecyl) columns are widely used. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com The pH of the buffer can be adjusted to control the ionization state of the piperazine nitrogens, thereby influencing retention time and peak shape. The use of an acidic modifier like phosphoric acid or formic acid is common. sielc.com For detection, a UV detector is often employed, set to a wavelength where the analyte exhibits strong absorbance. nih.gov

Validated HPLC methods are essential for quality control, allowing for the determination of linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) for the analyte and its impurities. nih.govjocpr.com Derivatization with a UV-active agent can be employed to enhance the detection of piperazine-related impurities that lack a strong chromophore. jocpr.com

Table 4: Example HPLC Conditions for Analysis of Phenylpiperazine Derivatives

ParameterConditionPurposeReference
ColumnC18 (e.g., LiChrosorb RP-18) or Newcrom R1Provides hydrophobic stationary phase for reversed-phase separation. nih.govsielc.com
Mobile PhaseAcetonitrile / Water with Phosphoric or Formic AcidElutes compounds based on polarity; acid modifier improves peak shape. sielc.comsielc.com
DetectionUV at ~226-240 nmQuantifies the analyte based on its absorbance of UV light. nih.govgoogle.com
Flow Rate~0.6-1.0 mL/minControls the speed of the separation and analysis time. google.com
TemperatureAmbient or controlled (e.g., 30 °C)Affects retention times and separation efficiency. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself has low volatility, GC-MS is highly relevant for the analysis of its more volatile metabolites or degradation products. researchgate.netmdpi.com

For non-volatile compounds like many piperazine derivatives, a chemical derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.netresearchgate.net Perfluoroacylation is a common derivatization reaction for the amine groups in piperazines, which improves chromatographic properties. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. frontiersin.org The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules, typically using electron ionization (EI), and records the mass-to-charge ratio of the resulting fragments. researchgate.net This fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for definitive identification. nih.gov GC-MS is particularly effective for separating and identifying isomers and for profiling complex mixtures of volatile metabolites in biological samples. mdpi.comresearchgate.net

X-Ray Crystallography for Solid-State Structure Determination of Related Analogs

The precise three-dimensional arrangement of atoms and molecules in a solid-state crystal is paramount for understanding a compound's physicochemical properties and its interactions in a biological environment. For phenylpiperazine derivatives, single-crystal X-ray diffraction is a definitive technique for elucidating these structures. While the specific crystal structure for this compound is not detailed in the reviewed literature, extensive crystallographic studies have been performed on closely related analogs, providing significant insights into the expected molecular geometry and intermolecular interactions.

A key related compound, 1,4-Bis(2-nitrobenzyl)piperazine, was synthesized and its structure determined by X-ray crystallography. researchgate.net The molecule, which features two nitrobenzyl groups attached to the piperazine ring, crystallizes in the monoclinic space group P21/c. researchgate.net In the solid state, the complete molecule is generated by a crystallographic inversion center. researchgate.net The piperazine ring adopts a classic chair conformation, a common feature for this heterocyclic system, which minimizes steric strain. nih.govresearchgate.net

Similarly, crystal structures of other analogs, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), have been reported. nih.govresearchgate.netiucr.org This compound crystallizes in the orthorhombic space group Pna21, with two unique molecules in the asymmetric unit. nih.goviucr.org In both molecules, the central piperazine ring maintains a chair conformation. nih.gov The dihedral angles between the phenyl and nitrobenzene (B124822) rings are 51.52 (6)° and 57.23 (7)° for the two respective molecules in the asymmetric unit, indicating a significant twist between these aromatic systems. nih.gov Such studies also reveal the nature of intermolecular forces; for instance, in 1-benzoyl-4-(4-nitrophenyl)piperazine, no conventional hydrogen bonds are observed, but weaker C—H⋯O contacts contribute to the crystal packing. nih.goviucr.org

The analysis of salts of related compounds, like 4-(4-nitrophenyl)piperazin-1-ium, further informs the structural landscape. nih.govnih.gov These structures are often characterized by extensive hydrogen-bonding networks involving the piperazinium cation, the counter-ion, and any solvent molecules present, forming complex two- or three-dimensional supramolecular assemblies. nih.gov The orientation of the substituent on the piperazine ring is a critical detail obtained from these studies; the 4-nitrophenyl group has been observed in both equatorial and, more rarely, axial positions depending on the specific salt formed. nih.govresearchgate.net

These detailed crystallographic studies on analogs are crucial for building a comprehensive understanding of the structural chemistry of this compound, predicting its conformation, and understanding how it might interact with biological targets.

Table 1: Crystallographic Data for Analogs of this compound

Compound Name Formula Crystal System Space Group Key Structural Features Ref.
1,4-Bis(2-nitrobenzyl)piperazine C₁₈H₂₀N₄O₄ Monoclinic P2₁/c Molecule generated by a crystallographic inversion center. researchgate.net
1-Benzoyl-4-(4-nitrophenyl)piperazine C₁₇H₁₇N₃O₃ Orthorhombic Pna2₁ Piperazine ring in chair conformation; two molecules in the asymmetric unit. nih.goviucr.org
4-(4-nitrophenyl)piperazin-1-ium Benzoate Monohydrate C₁₀H₁₄N₃O₂·C₇H₅O₂·H₂O Not specified Not specified Components linked into sheets by O—H⋯O, N—H⋯O and C—H⋯O hydrogen bonds. nih.gov

Bioanalytical Method Development for In Vitro and Preclinical Sample Analysis

The evaluation of novel chemical entities requires robust and sensitive bioanalytical methods to quantify the compound and its metabolites in various biological matrices. nuvisan.com For phenylpiperazine derivatives, these methods are essential for conducting in vitro assays and preclinical pharmacokinetic and biodistribution studies. nih.govsemanticscholar.org The development process focuses on ensuring accuracy, precision, and reliability for the intended application. nuvisan.com

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry like quadrupole time-of-flight (QTOF), is the predominant technique for the bioanalysis of phenylpiperazine analogs. nih.govsemanticscholar.org For instance, a bioanalytical LC-QTOF/MS method was developed and validated for 1-(4-methoxyphenyl)−4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM05), a structurally related N-phenylpiperazine derivative. nih.govsemanticscholar.org This method demonstrates the typical requirements for preclinical sample analysis.

Sample preparation is a critical first step to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenates) and to concentrate the analyte. nih.gov Common techniques evaluated for phenylpiperazine derivatives include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). nih.govsemanticscholar.org For the LQFM05 compound, protein precipitation with acetonitrile was found to be an effective preliminary step for plasma and tissue samples. semanticscholar.org

Method validation is performed according to regulatory guidelines and typically assesses linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), precision, accuracy, recovery, and stability. semanticscholar.org In the case of the LQFM05 method, linearity was established over a dynamic range of 10.0 to 900.0 ng/mL with a coefficient of determination (r²) greater than 0.99. semanticscholar.org The method was sensitive, with a reported LOQ of 10 ng/mL, and demonstrated good precision and accuracy for determining the compound in plasma and various tissue homogenates, including the brain, heart, liver, and kidneys. semanticscholar.org

Such validated methods are then applied to preclinical studies. In vitro assays, such as screening for antimycobacterial or anticancer activity, rely on accurate concentration measurements to determine metrics like the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀). mdpi.comresearchgate.netnih.gov For example, various N-phenylpiperazine derivatives have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis or human cancer cell lines. mdpi.comresearchgate.net In vivo preclinical studies in animal models use these methods to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Biodistribution studies in rats using the LQFM05 method revealed high concentrations in brain tissue, suggesting significant affinity for its therapeutic target. nih.govsemanticscholar.org

Table 2: Representative Bioanalytical Method Parameters for a Phenylpiperazine Analog (LQFM05)

Parameter Description Finding Ref.
Instrumentation Analytical Technique Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) nih.govsemanticscholar.org
Sample Preparation Matrix Cleanup Method Protein Precipitation with Acetonitrile semanticscholar.org
Linearity Concentration Range 10.0–900.0 ng/mL semanticscholar.org
Correlation Coefficient (r²) > 0.99 semanticscholar.org
Sensitivity Limit of Quantification (LOQ) 10 ng/mL semanticscholar.org
Application Type of Study Pharmacokinetic and Biodistribution Studies in Rats nih.gov

Future Perspectives and Unexplored Research Avenues for 1 2 Nitrobenzyl 4 Phenylpiperazine

Integration with Novel Drug Delivery Systems in Academic Research

The future of therapeutic molecules is intrinsically linked to the innovation of drug delivery systems that can enhance their efficacy, stability, and targeted action. For 1-(2-nitrobenzyl)-4-phenylpiperazine, academic research could explore its incorporation into various novel delivery platforms. These systems are designed to overcome challenges such as poor solubility and to enable controlled release and specific tissue targeting.

Potential research in this area includes the encapsulation of this compound into lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles. These carriers could improve the compound's bioavailability and protect it from premature degradation in biological systems. Furthermore, polymeric nanoparticles and micelles represent another promising avenue, offering the potential for sustained release and targeted delivery to specific cell types or tissues. The investigation of such formulations would be a critical step in translating the potential biological activities of this compound into tangible applications.

Exploration of Alternative Biological Targets and Disease Models (Non-Human)

The phenylpiperazine scaffold is a well-established pharmacophore that interacts with a variety of biological targets, most notably dopamine (B1211576) and serotonin (B10506) receptors. Research on analogs, such as 1-(4-nitrobenzyl)-4-phenylpiperazine (B5146801), has demonstrated affinity for dopamine D2 and D3 receptors. The specific positioning of the nitro group on the benzyl (B1604629) ring, as in the ortho position of this compound, is expected to confer a unique pharmacological profile.

Future non-human studies could investigate the compound's activity in animal models of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression, where dopamine and serotonin pathways are implicated. Moreover, recent studies have highlighted the potential of other phenylpiperazine derivatives in different therapeutic areas. For instance, some analogs have been evaluated for their potential in targeting neuroblastoma. nih.gov This suggests that this compound could be screened against a panel of cancer cell lines, particularly those of neural origin, in non-human models to uncover novel anti-cancer properties.

Development of Advanced Synthetic Methodologies for Sustainable Production

The advancement of synthetic chemistry towards more environmentally benign and efficient processes is a global priority. The conventional synthesis of phenylpiperazines often involves multi-step procedures with the use of hazardous reagents and solvents. Future research on this compound should focus on developing sustainable synthetic methodologies.

This could involve the exploration of "one-pot" synthesis strategies, which reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing waste. core.ac.uk Furthermore, the investigation of catalyst-free N-arylation reactions, as explored for other phenylpiperazine derivatives, presents a promising route to a more sustainable process by eliminating the need for heavy metal catalysts. google.comgoogleapis.com The use of greener solvents and energy-efficient reaction conditions, such as microwave-assisted synthesis, could also significantly enhance the sustainability of its production.

Contribution to the Understanding of Structure-Function Relationships in Related Chemical Classes

The study of this compound can provide valuable insights into the structure-function relationships (SFR) of the broader phenylpiperazine class. The position of the nitro group is a critical determinant of the molecule's electronic and steric properties, which in turn govern its interaction with biological targets.

By comparing the biological activity of this compound with its meta and para isomers, researchers can elucidate the impact of substituent positioning on receptor affinity and selectivity. For example, studies on related compounds have shown that the para-nitrobenzyl group can enhance interactions with dopamine receptors, while meta-nitro derivatives may exhibit different biological activities, such as anticancer effects. A systematic study of the 2-nitro isomer would complete this picture, providing a more comprehensive understanding of how subtle structural modifications can lead to significant changes in pharmacological profiles. This knowledge is crucial for the rational design of new molecules with improved therapeutic properties.

Potential as a Probe for Specific Biological Pathways in Fundamental Research

Beyond its potential therapeutic applications, this compound could serve as a valuable tool in fundamental biological research. Its predicted affinity for specific receptors, likely within the dopamine and serotonin systems, makes it a candidate for development as a chemical probe.

A radiolabeled version of the compound could be synthesized and used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to visualize and quantify the distribution of its target receptors in the living brain. This would provide invaluable information about the role of these receptors in normal brain function and in various disease states. Furthermore, by virtue of its specific interactions, the compound could be used in in vitro assays to investigate the downstream signaling pathways activated by its target receptors, thereby helping to unravel complex biological processes at the molecular level.

Q & A

Q. What are the standard synthetic routes for 1-(2-nitrobenzyl)-4-phenylpiperazine, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or alkylation of the piperazine core. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting 1-(2-substituted-benzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Base selection : K₂CO₃ or NaHCO₃ facilitates deprotonation.
  • Purification : Column chromatography ensures high purity (>95%) .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Analytical methods include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., aromatic protons at δ 7.0–7.5 ppm for nitrobenzyl groups) .
  • HPLC-MS : Quantifies purity and detects by-products.
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What pharmacological activities have been reported for structurally similar piperazine derivatives, and what in vitro models are used?

Piperazines with nitro or fluoro substituents exhibit:

  • Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution assays (MIC values: 2–16 µg/mL) .
  • Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀: 10–50 µM in HeLa cells) .
  • Receptor binding : Radioligand displacement assays for dopamine or serotonin receptors .

Advanced Research Questions

Q. How do structural modifications at the benzyl and phenyl positions affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Nitro group positioning : 2-Nitrobenzyl derivatives show enhanced antimicrobial activity compared to 4-nitro isomers due to improved membrane permeability .
  • Electron-withdrawing substituents : Fluorine or nitro groups increase metabolic stability but may reduce solubility .
  • Piperazine flexibility : Bulky substituents (e.g., trifluoromethylphenyl) hinder receptor binding, while smaller groups (e.g., propynyl) improve target engagement .

Q. What computational methods are employed to predict binding affinity with target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:

  • Identify key interactions (e.g., hydrogen bonds with kinase active sites) .
  • Predict binding poses of nitrobenzyl-piperazine derivatives in tyrosine kinase pockets (RMSD < 2.0 Å) .
  • Optimize lead compounds using free energy perturbation (FEP) calculations .

Q. How can researchers address discrepancies in reported biological activities of structurally similar derivatives?

Contradictions arise from variations in:

  • Assay conditions : pH, serum protein content, or incubation time (e.g., 24 vs. 48 hours) .
  • Substituent effects : Minor changes (e.g., fluoro vs. nitro groups) alter pharmacokinetics .
  • Cell line specificity : Breast cancer (MCF-7) vs. colon cancer (HCT-116) models show divergent responses . Resolution strategies :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Conduct meta-analyses comparing substituent effects across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.